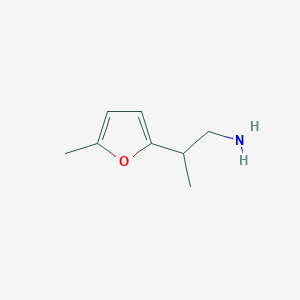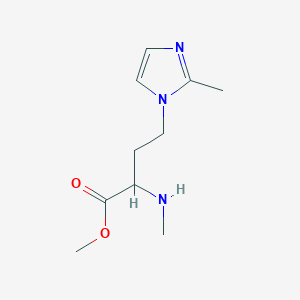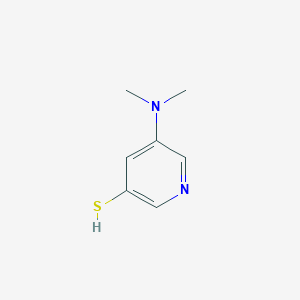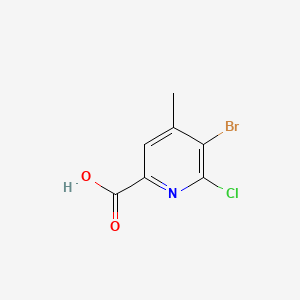
5-Bromo-6-chloro-4-methylpyridine-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, along with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 4-methylpyridine, followed by carboxylation. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF) are typical.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Formation of pyridine N-oxides.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Derivatives of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid have shown promise as inhibitors of specific enzymes and receptors, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a scaffold for designing new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of active ingredients for crop protection and medicinal products.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s halogen atoms and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-chloro-4-methylpyridine
- 6-Chloro-4-methylpyridine-2-carboxylic acid
- 5-Bromo-4-methylpyridine-2-carboxylic acid
Uniqueness
5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a carboxylic acid group. This combination of substituents provides distinct chemical reactivity and potential for diverse applications compared to similar compounds with fewer or different substituents.
Propiedades
Fórmula molecular |
C7H5BrClNO2 |
|---|---|
Peso molecular |
250.48 g/mol |
Nombre IUPAC |
5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-2-4(7(11)12)10-6(9)5(3)8/h2H,1H3,(H,11,12) |
Clave InChI |
HZCGNICRYXOKNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1Br)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


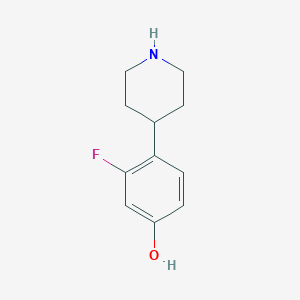
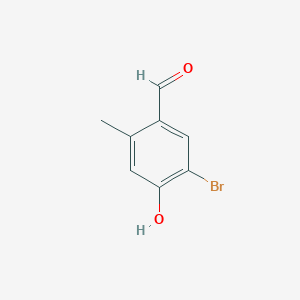
![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)
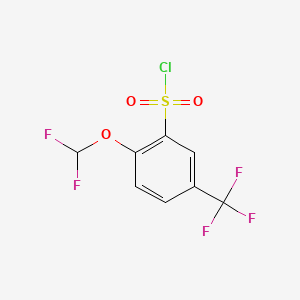
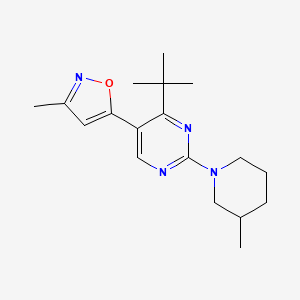
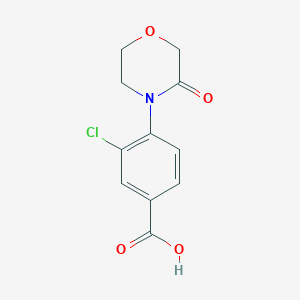
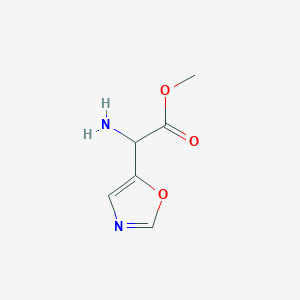
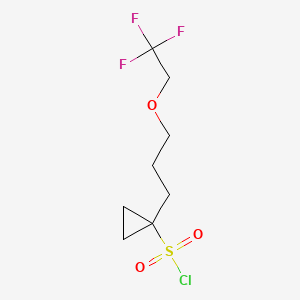
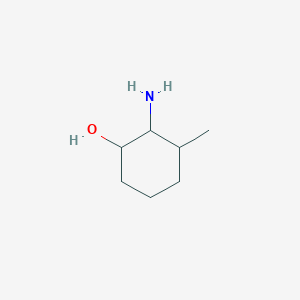

![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)
